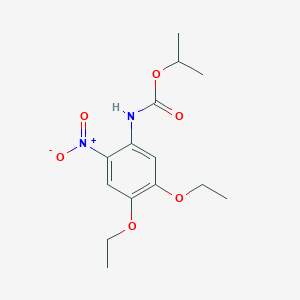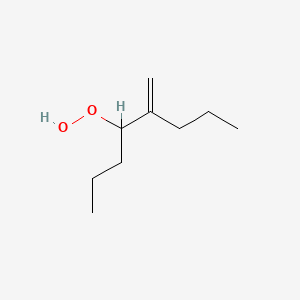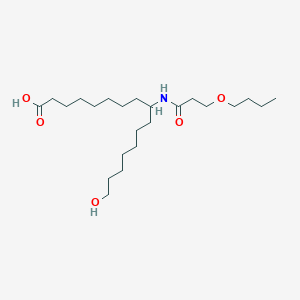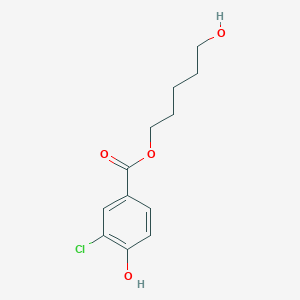methanone CAS No. 143379-91-3](/img/structure/B12551631.png)
[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxyethyl)thiophen-2-ylmethanone: is an organic compound that features a thiophene ring substituted with a hydroxyethyl group and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and phenylmethanone groups
Industrial Production Methods: In an industrial setting, the production of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone may involve large-scale Friedel-Crafts acylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(1-Hydroxyethyl)thiophen-2-ylmethanone can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various substituents on the thiophene ring.
Applications De Recherche Scientifique
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored the use of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone derivatives in drug development, particularly for their potential to act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the phenylmethanone moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
5-(1-Hydroxyethyl)thiophen-2-ylmethanone: shares structural similarities with other thiophene derivatives, such as and .
Thiophene-based compounds: with different substituents on the thiophene ring or variations in the hydroxyethyl and phenylmethanone groups.
Uniqueness: The unique combination of the hydroxyethyl group and the phenylmethanone moiety in 5-(1-Hydroxyethyl)thiophen-2-ylmethanone imparts distinct electronic and steric properties, making it a valuable compound for specific applications in materials science and pharmaceuticals. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
143379-91-3 |
|---|---|
Formule moléculaire |
C13H12O2S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
[5-(1-hydroxyethyl)thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(14)11-7-8-12(16-11)13(15)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clé InChI |
QZSIULAZQIIMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)

![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)

![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)

